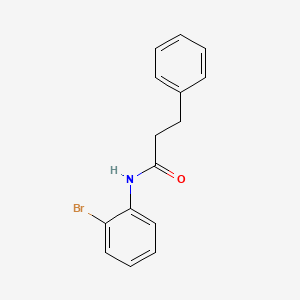

N-(2-bromophenyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-(2-bromophenyl)-3-phenylpropanamide and its derivatives are typically synthesized through chemical reactions involving bromination, amidation, and the use of various catalysts. These processes often yield the compounds in good purity and high yield, indicating a lack of significant side reactions (Saeed et al., 2020; Demir et al., 2016).

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV–Vis spectra. These analyses reveal the optimized geometrical structures, vibrational frequencies, chemical shifts, and electronic properties of the compounds, providing insights into their molecular configurations and the stability of their structures (Demir et al., 2016; Saeed et al., 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including chemoselective reactions, photocyclization, and interactions with electrophiles, leading to the formation of different products. These reactions are influenced by the structure of the compounds, particularly the presence of bromo and amido groups, which affect their reactivity and the types of products formed (Hajji et al., 2002; Nishio et al., 2005).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, of this compound derivatives, are closely related to their molecular structures. X-ray crystallography and spectroscopic methods provide insights into the solid-state structures, revealing how intramolecular and intermolecular interactions, including hydrogen bonding and π-interactions, influence these properties (Moreno-Fuquen et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are determined by the functional groups present in these compounds. Studies have shown that the bromo and amido groups play significant roles in determining the chemical behavior of these compounds, affecting their potential applications in various fields (Emond et al., 1997; Yamaoka et al., 1999).

Scientific Research Applications

Synthesis and Chemical Applications

Research into similar brominated compounds and their synthesis methods can provide insights into potential chemical applications of N-(2-bromophenyl)-3-phenylpropanamide. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights innovative approaches to bromination and cross-coupling reactions, which could be relevant for modifying or synthesizing this compound for various applications, including materials science and pharmaceutical intermediates (Qiu et al., 2009).

Environmental Impact and Safety

Research on the toxicity and environmental impact of brominated compounds, such as 2‐Bromopropane, provides critical information on the safety, handling, and potential ecological effects of structurally related compounds. Understanding the reproductive and hematopoietic toxicity of these compounds can guide the safe use and disposal of this compound in laboratory and industrial settings (Takeuchi et al., 1997).

Potential Therapeutic Applications

Exploring the pharmacological applications of structurally or functionally related compounds can uncover potential therapeutic uses. For instance, the study of caffeic acid derivatives, which share phenylpropanoid components, reveals a broad spectrum of biological activities and potential therapeutic applications. This research area can inspire investigations into the bioactivity of this compound, particularly in discovering novel therapeutic agents targeting diseases associated with oxidative stress (Silva et al., 2014).

Advanced Materials and Environmental Technologies

Studies on controlled/living polymerization using renewable vinyl monomers highlight the potential of this compound in the development of bio-based polymers and advanced materials. This research can inspire applications in creating new materials with improved performance and sustainability (Satoh, 2015).

properties

IUPAC Name |

N-(2-bromophenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFFKHBEKDTROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)

![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)